molecular formula C19H16Cl3N3OS B303596 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Katalognummer B303596
Molekulargewicht: 440.8 g/mol
InChI-Schlüssel: XERJISWYJSOLJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects on Alzheimer's disease.

Wirkmechanismus

3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is believed to work by blocking the binding of a protein called RAGE (receptor for advanced glycation end products) to amyloid-beta. RAGE is thought to play a role in the development of Alzheimer's disease by promoting inflammation and oxidative stress in the brain. By blocking the interaction between RAGE and amyloid-beta, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide may reduce inflammation and oxidative stress, and ultimately slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to reduce amyloid-beta levels in the brain, which is a hallmark of Alzheimer's disease. 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. In clinical trials, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been well-tolerated and has shown promising results in slowing the progression of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is that it has been extensively studied in preclinical and clinical trials, making it a well-characterized drug for Alzheimer's disease research. However, one limitation of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is that it may not be effective in all patients with Alzheimer's disease, as the disease is complex and multifactorial. Additionally, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide may have off-target effects that could limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide research. One potential avenue is to study 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide in combination with other drugs that target different aspects of Alzheimer's disease pathology. Another direction is to investigate the potential of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide for other neurodegenerative diseases, such as Parkinson's disease or Huntington's disease. Additionally, further research is needed to understand the long-term safety and efficacy of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide in Alzheimer's disease patients.

Synthesemethoden

3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can be synthesized using a multistep process that involves the reaction of various reagents. The first step involves the reaction of 2,4,5-trichlorophenylacetonitrile with sodium methoxide to form the corresponding methoxy derivative. The methoxy derivative is then reacted with 2,3-dichlorothiophene to form the desired cycloheptathiophene intermediate. The final step involves the reaction of the cycloheptathiophene intermediate with 3-amino-2-pyridinecarboxamide to form 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been studied extensively for its potential therapeutic effects on Alzheimer's disease. In preclinical studies, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to reduce amyloid-beta levels and improve cognitive function in animal models of Alzheimer's disease. 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has also been studied in clinical trials for its potential to slow the progression of Alzheimer's disease.

Eigenschaften

Produktname

3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Molekularformel

C19H16Cl3N3OS

Molekulargewicht

440.8 g/mol

IUPAC-Name

6-amino-N-(2,4,5-trichlorophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C19H16Cl3N3OS/c20-11-7-13(22)15(8-12(11)21)24-18(26)17-16(23)10-6-9-4-2-1-3-5-14(9)25-19(10)27-17/h6-8H,1-5,23H2,(H,24,26)

InChI-Schlüssel

XERJISWYJSOLJK-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)N=C3C(=C2)C(=C(S3)C(=O)NC4=CC(=C(C=C4Cl)Cl)Cl)N

Kanonische SMILES

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=CC(=C(C=C4Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.